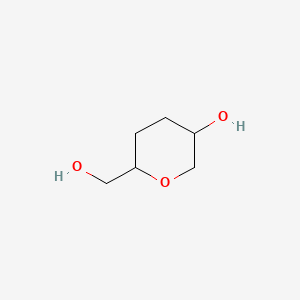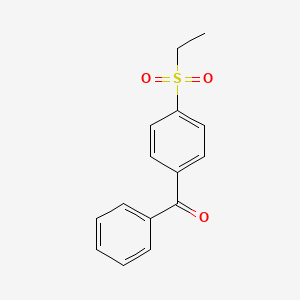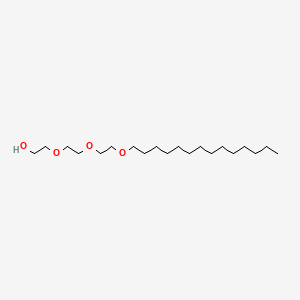
Triethylene glycol monotetradecyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- typically involves the reaction of tetradecanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of tetradecanol, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Triethylene glycol monotetradecyl ether undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
科学的研究の応用
Triethylene glycol monotetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties
作用機序
The mechanism of action of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic regions at the interface. This action facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability .
類似化合物との比較
- Ethanol, 2-(tetradecyloxy)-
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Comparison: Triethylene glycol monotetradecyl ether is unique due to its longer ethoxy chain, which provides enhanced solubility and surfactant properties compared to similar compounds. The presence of multiple ethoxy groups allows for better interaction with both hydrophilic and hydrophobic substances, making it more versatile in various applications .
特性
CAS番号 |
26826-30-2 |
|---|---|
分子式 |
C20H42O4 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3 |
InChIキー |
NBPXCCCUFZBDQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCO |
正規SMILES |
CCCCCCCCCCCCCCOCCOCCOCCO |
| 26826-30-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


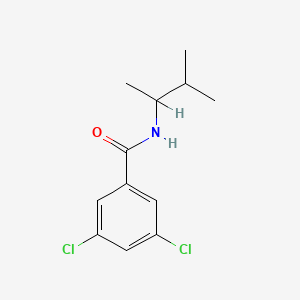
![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)
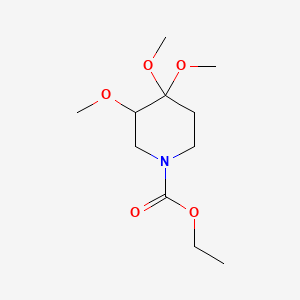

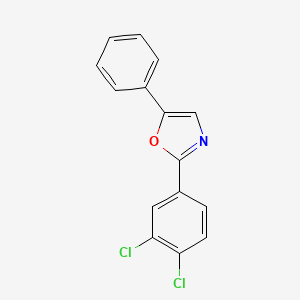
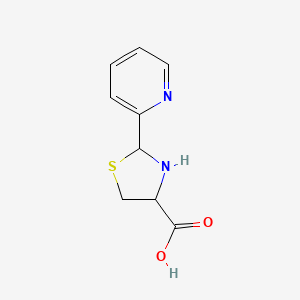
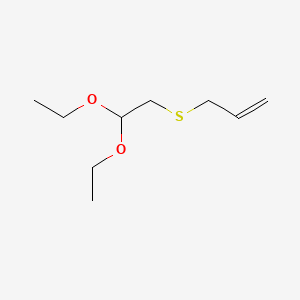
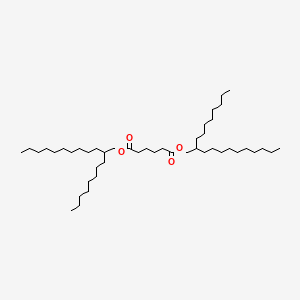
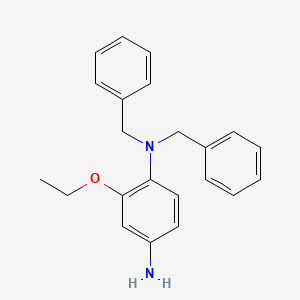
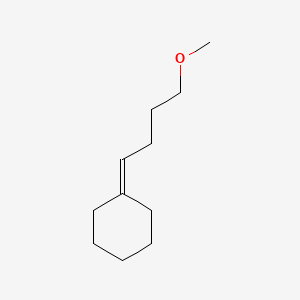
![3-[[3-[[(2-Cyanoethyl)amino]methyl]-3,5,5-trimethylcyclohexyl]amino]propiononitrile](/img/structure/B1621952.png)
